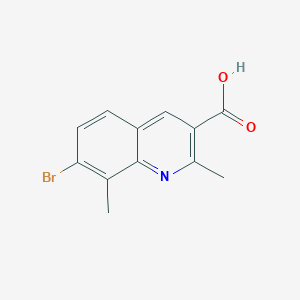
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
説明
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid (7-Br-DMQA) is a synthetic organic compound of the quinoline family. It is a white, crystalline solid with a melting point of 164-166°C and a molecular weight of 297.12 g/mol. 7-Br-DMQA has a wide range of applications, from medicinal chemistry to industrial processes. It has been used in the synthesis of various compounds, such as 2-arylquinoline derivatives, and has been studied for its potential antioxidant activity. In addition, 7-Br-DMQA has been used as a model compound for the study of the biochemistry and physiology of quinoline derivatives.
科学的研究の応用
Photolabile Protecting Groups
A novel application of brominated hydroxyquinoline derivatives, closely related to 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid, has been reported in the development of photolabile protecting groups for carboxylic acids. These groups, including 8-bromo-7-hydroxyquinoline (BHQ), exhibit greater single-photon quantum efficiency than other photolabile groups and demonstrate sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their increased solubility and low fluorescence render them particularly useful as caging groups for biological messengers, highlighting a significant contribution to the field of biochemistry and pharmacology (Fedoryak & Dore, 2002).
Intramolecular Proton Transfer
Research on 7-Hydroxyquinoline-8-carboxylic acid, a compound structurally similar to this compound, revealed its ability to undergo excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This process is cooperative and demonstrates the compound's role as an intrinsic proton relay system, capable of undergoing intramolecular double proton transfer in the electronic excited state. Such findings contribute valuable knowledge to the understanding of proton transfer mechanisms and their implications for molecular electronics and photonics (Tang et al., 2011).
Fluorescent Brightening Agents
The synthesis of 2-Aryl-6-substituted quinolines, through the reaction of 5-bromoisatin with aryl methyl ketones, leads to compounds that have potential as fluorescent brightening agents. Such compounds, derived from reactions involving bromoquinoline derivatives, suggest that this compound could play a role in the development of new materials for enhancing the brightness and appearance of fabrics and papers (Rangnekar & Shenoy, 1987).
C-H Bond Functionalization
The exploration of palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp^2 and sp^3 C-H bonds of amine and carboxylic acid derivatives introduces a method that employs various auxiliaries for functionalization. The use of an 8-aminoquinoline auxiliary for carboxylic acid β-functionalization indicates that bromoquinoline derivatives can be instrumental in the direct modification of C-H bonds, thereby offering new pathways for chemical synthesis and modification of complex organic molecules (Nadres et al., 2013).
特性
IUPAC Name |
7-bromo-2,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-6-10(13)4-3-8-5-9(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLPFSWQMZHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670997 | |
| Record name | 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189106-92-0 | |
| Record name | 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189106-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





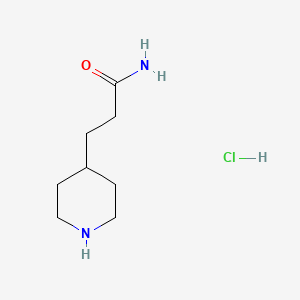


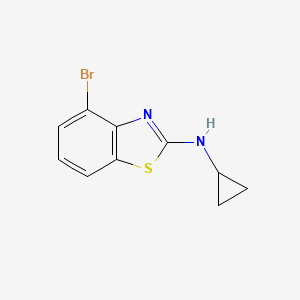
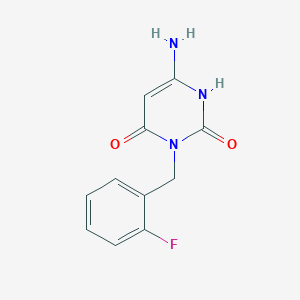
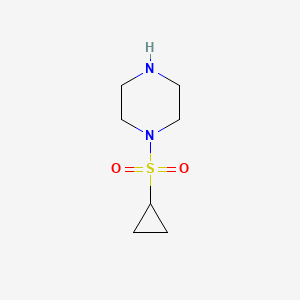

![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)
![propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B1520118.png)

